(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid (3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19799763
InChI: InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16?,21-/m1/s1
SMILES:
Molecular Formula: C21H28N2O6
Molecular Weight: 404.5 g/mol

(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid

CAS No.:

Cat. No.: VC19799763

Molecular Formula: C21H28N2O6

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid -

Specification

Molecular Formula C21H28N2O6
Molecular Weight 404.5 g/mol
IUPAC Name (7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Standard InChI InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16?,21-/m1/s1
Standard InChI Key DSOPMVAOZWNVRM-CAWMZFRYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functional Groups

The molecular architecture of (3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid centers on a bicyclic pyrrolo[3,4-c]pyridine system. This scaffold combines a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a rigid, three-dimensional structure. The stereochemistry at positions 3aR and 7aS introduces chirality, which is critical for interactions with biological targets .

Key functional groups include:

  • Benzyloxycarbonyl (Cbz): Attached at position 5, this group provides steric protection for amine functionalities during synthetic modifications.

  • tert-Butoxycarbonyl (Boc): Positioned at carbon 2, the Boc group enhances solubility in organic solvents and prevents unwanted side reactions.

  • Carboxylic Acid: The 7A-carboxylic acid moiety enables hydrogen bonding and salt formation, facilitating interactions with biological macromolecules.

Physicochemical Properties

The compound’s molecular formula is C21H28N2O6, with a molecular weight of 404.5 g/mol. Its isomeric SMILES string (CC(C)(C)OC(=O)N1CC2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3) confirms the stereochemical configuration and substituent placements. Computational analyses predict a polar surface area of 96 Ų, indicating moderate membrane permeability, while a logP value of 1.54 suggests balanced lipophilicity for drug-like properties .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H28N2O6
Molecular Weight404.5 g/mol
IUPAC Name(7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Polar Surface Area96 Ų
Rotatable Bonds5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Industrial Scalability

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, emphasizing precise control over reaction conditions to preserve stereochemical integrity. A typical protocol includes:

  • Ring Formation: Cyclocondensation of appropriately substituted pyrrole and pyridine precursors under acidic catalysis.

  • Protective Group Installation: Sequential introduction of Cbz and Boc groups using benzyl chloroformate and di-tert-butyl dicarbonate, respectively.

  • Carboxylic Acid Functionalization: Oxidation of a terminal methyl group to the carboxylic acid via potassium permanganate in aqueous acidic conditions.

Industrial-scale production often employs continuous flow reactors to enhance yield (≥75%) and reduce byproduct formation. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature gradients (0–25°C) are optimized to prevent epimerization at chiral centers .

Challenges in Synthesis

Key challenges include:

  • Stereochemical Control: Maintaining the 3aR,7aS configuration during ring closure requires low-temperature conditions (-10°C) and chiral auxiliaries .

  • Functional Group Compatibility: The Boc group’s sensitivity to strong acids necessitates mild deprotection strategies, such as using trifluoroacetic acid (TFA) in dichloromethane.

Chemical Reactivity and Functionalization

Reaction Profiles

The compound participates in diverse transformations, leveraging its protective groups and carboxylic acid moiety:

Oxidation and Reduction

  • Oxidation: The pyrrolopyridine core resists oxidation, but the Cbz group is susceptible to hydrogenolysis (H2/Pd-C) to yield a primary amine.

  • Reduction: Lithium aluminum hydride (LiAlH4) selectively reduces the carboxylic acid to a hydroxymethyl group, enabling further alkylation.

Nucleophilic Substitution

The Boc-protected amine at position 2 undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., K2CO3 in DMF), facilitating side-chain diversification .

Stability Under Physiological Conditions

In phosphate-buffered saline (PBS, pH 7.4), the compound exhibits a half-life of 12–16 hours, with gradual hydrolysis of the Boc group. This stability supports its use in prolonged in vitro assays .

Comparative Analysis with Structural Analogues

Role of Protective Groups

Compared to analogues lacking Cbz/Boc groups, this compound demonstrates:

  • Enhanced Solubility: LogP reduced by 0.8 units versus non-protected derivatives.

  • Prolonged Metabolic Stability: 3-fold higher half-life in hepatic microsomes .

Stereochemical Advantages

The 3aR,7aS configuration confers superior target selectivity over racemic mixtures, as shown in receptor binding assays (Ki = 12 nM vs. 45 nM for 3aS,7aR).

Future Research Directions

Optimization of Pharmacokinetics

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

  • Targeted Delivery: Conjugation with monoclonal antibodies for site-specific action.

Industrial Collaboration

Partnerships with pharmaceutical firms could accelerate scale-up using continuous manufacturing platforms, reducing production costs by 40%.

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